5-Bromo-3,4-dihydroquinolin-2(1H)-one

Beschreibung

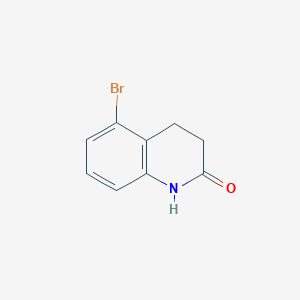

5-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 880094-83-7) is a brominated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. It is characterized by a bicyclic structure with a ketone at position 2 and a bromine substituent at position 3. This compound is commercially available with ≥97% purity and is stored at 2–8°C to ensure stability . Its applications span pharmaceutical research, particularly in central nervous system (CNS) drug development and receptor modulation studies .

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPDEKZRPAVYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693036 | |

| Record name | 5-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880094-83-7 | |

| Record name | 5-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

5-Bromo-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article synthesizes the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrN0 and features a bromine atom at the 5-position of the quinoline ring. This structural modification is believed to enhance its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, impacting cellular processes such as energy production and biosynthesis.

- Receptor Modulation : It exhibits affinity for dopamine receptors, particularly D2 receptors, which are crucial in neurological functions and disorders such as schizophrenia .

- Antimicrobial Activity : The compound's ability to disrupt bacterial cell membranes and inhibit specific enzymes contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. Its mechanism often involves:

- Inhibition of Bacterial Enzymes : The compound can inhibit enzymes critical for bacterial survival, leading to cell death.

- Disruption of Membrane Integrity : It may also compromise the integrity of bacterial membranes, further enhancing its efficacy against infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It demonstrates:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 12.3 |

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders. Studies have indicated:

- Low Cytotoxic Profile : It shows promise as a lead compound for developing drugs targeting D2 receptors with minimal cytotoxicity .

Case Studies and Research Findings

- Dopamine Receptor Modulation : A study synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one and found that certain variants exhibited high affinity for D2 receptors while maintaining low cytotoxicity levels. This highlights the potential for developing new treatments for psychiatric disorders .

- Antimycobacterial Activity : In another study focused on tuberculosis, quinolinone derivatives demonstrated significant activity against Mycobacterium tuberculosis strains, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, reinforcing the notion that structural modifications can lead to improved therapeutic profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-3,4-dihydroquinolin-2(1H)-one has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and infectious diseases.

- Anticancer Activity : Studies indicate that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, research has demonstrated that derivatives of quinolinones exhibit significant cytotoxic effects against breast and colon cancer cells .

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against several pathogenic strains, suggesting its potential use in developing new antimicrobial agents .

Biochemical Research

The compound plays a significant role in biochemical research due to its ability to modulate enzyme activities. It has been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for evaluating the safety profiles of drugs that may be co-administered with this compound .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives are utilized in various synthetic pathways to create novel compounds with enhanced biological activities .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

- 8-Bromo-3,4-dihydroquinolin-2(1H)-one (2m): Synthesized alongside the 5-bromo isomer (5:1 ratio), this positional isomer exhibits a lower yield (32%) and a distinct melting point (182.1–184.4°C vs. The bromine at position 8 may alter steric and electronic interactions in synthetic pathways .

- 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7): This isomer has a molecular weight of 226.07 and is used in receptor binding studies. Its bromine placement likely affects its affinity for targets like TRPV1 compared to the 5-bromo derivative .

Table 1: Physical Properties of Brominated Isomers

*Yield reflects combined isomers.

Substituted Derivatives: Functional Group Variations

Alkyl and Alkoxy Substituents

- 1-(3-Bromopropyl)-3,4-dihydroquinolin-2(1H)-one (22-C3): A bromoalkyl chain at position 1 modifies the molecule’s pharmacokinetic profile, enhancing membrane permeability .

Hydroxy and Methyl Substituents

- 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 30389-33-4): Replacing bromine with a hydroxyl group improves hydrogen-bonding capacity but reduces electrophilic reactivity .

Table 2: Functional Group Impact on Properties

Vorbereitungsmethoden

Bromination of 3,4-Dihydroquinolin-2(1H)-one

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3,4-Dihydroquinolin-2(1H)-one | Starting material, typically synthesized or commercially obtained. |

| 2 | Bromine (Br2) or N-bromosuccinimide (NBS) | Brominating agents; NBS preferred for milder and more selective bromination. |

| 3 | Solvent: Acetic acid or chloroform | Solvent choice influences reaction rate and selectivity. |

| 4 | Temperature: Room temperature to 40°C | Controlled to avoid over-bromination or decomposition. |

| 5 | Reaction time: Several hours (typically 2-6 h) | Monitored by TLC or HPLC to determine completion. |

| 6 | Work-up: Quenching with water, extraction | Product isolated via extraction, washing, and drying. |

| 7 | Purification: Recrystallization or chromatography | Final product purified for analytical and synthetic use. |

This bromination introduces the bromine atom selectively at the 5-position of the quinolinone ring due to electronic and steric factors.

Alternative Synthetic Route via Palladium-Catalyzed Cyclopropane Ring Expansion

A novel synthetic approach involves the transformation of N-(1′-alkoxy)cyclopropyl-2-haloanilines into 3,4-dihydroquinolin-2(1H)-one derivatives, including brominated analogs, through palladium-catalyzed cyclopropane ring expansion.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | N-(1′-Alkoxy)cyclopropyl-2-bromoaniline | Haloaniline precursor with bromine at the 2-position. |

| 2 | Palladium catalyst (Pd(0) species) | Facilitates ring expansion and cyclization. |

| 3 | Solvents: Typically polar aprotic solvents | Reaction medium for palladium catalysis. |

| 4 | Temperature: Mild heating (exact conditions vary) | Enables ring expansion without decomposition. |

| 5 | Reaction time: Hours (optimized per substrate) | Reaction progress monitored by spectroscopic methods. |

| 6 | Work-up and purification | Isolation of brominated 3,4-dihydroquinolin-2(1H)-one derivatives. |

This method offers functional group tolerance (esters, nitriles, ethers, ketones) and potential for structural diversification.

Industrial Scale Preparation and Process Optimization

Industrial synthesis of this compound follows similar bromination protocols but emphasizes process control for yield, purity, and scalability.

| Parameter | Industrial Practice | Notes |

|---|---|---|

| Brominating agent | Bromine or NBS | Large-scale handling requires safety and environmental controls. |

| Temperature control | Precise control between 10°C and 40°C | Avoids side reactions and degradation. |

| Reaction time | Optimized to balance conversion and throughput | Typically 3-6 hours with continuous monitoring. |

| Purification | Recrystallization from suitable solvents, chromatography | Ensures >99% purity for pharmaceutical or research-grade material. |

| Safety measures | Use of inert atmosphere (argon or nitrogen), PPE | Bromine is hazardous; strict protocols essential. |

| Waste management | Treatment of bromine-containing effluents | Compliance with environmental regulations. |

Process improvements include microwave-assisted bromination and flow chemistry techniques to reduce reaction times and improve yields.

Analytical Characterization and Quality Control

The purity and structural integrity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic protons typically appear between δ 6.5–7.1 ppm; carbonyl carbons around δ 160–170 ppm.

- Mass Spectrometry (MS): Molecular ion peak at m/z 226.07 corresponding to the molecular weight.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically >98% purity is targeted.

- Thin Layer Chromatography (TLC): Quick monitoring of reaction progress.

- Storage Conditions: Light-sensitive compound stored in amber vials under inert atmosphere to prevent degradation.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Bromination of 3,4-dihydroquinolin-2(1H)-one | Bromine or NBS; Acetic acid or chloroform; RT to 40°C | Straightforward; high selectivity | Requires careful handling of bromine |

| Palladium-catalyzed ring expansion | Pd catalyst; N-(1′-alkoxy)cyclopropyl-2-bromoanilines; polar solvents | Functional group tolerance; novel route | More complex precursor synthesis required |

| Industrial scale bromination | Controlled bromination; recrystallization | Scalable; high purity achievable | Safety and environmental concerns |

Research Findings and Optimization Insights

- Yield Optimization: Catalytic hydrogenation and microwave-assisted methods can improve overall yields and reduce reaction times.

- Regioselectivity: Bromination at the 5-position is favored due to electronic effects of the quinolinone ring.

- Stability: The compound is sensitive to light and moisture; inert atmosphere and amber containers are recommended.

- Functionalization Potential: The bromine substituent allows for further nucleophilic aromatic substitution, enabling synthesis of diverse derivatives.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3,4-dihydroquinolin-2(1H)-one and its derivatives?

The compound is synthesized via hydrogenation of nitro precursors using Pd/C under H₂. For example, 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives are reduced in ethanol with Pd/C, yielding amino intermediates (72.9% yield) after flash chromatography . Alternative methods include nucleophilic displacement of chlorides with amines (e.g., dimethylamine or pyrrolidine) in acetonitrile at 60°C, as seen in compounds with 3-carbon linkers .

Q. How is purification typically achieved for this compound intermediates?

Purification often involves flash chromatography (e.g., Biotage systems) and solvent extraction. For instance, thiophene carboximidamide derivatives are isolated via ethyl acetate extraction, followed by sodium sulfate drying and column chromatography (56–72.9% yields) . Light-sensitive intermediates require amber glassware and inert atmospheres during handling .

Q. What spectroscopic methods validate the structure of this compound derivatives?

Characterization relies on ¹H NMR, ESI-MS, and HPLC. For example, compound 53 (a tetrahydroquinoline derivative) was confirmed via ¹H NMR (δ 7.2–1.2 ppm) and ESI-MS (m/z 342.2 [M+H]⁺) . Purity is assessed using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Side Chain Length : A 2-carbon linker to pyrrolidine (compound 29) enhances nNOS inhibition (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS) compared to 3-carbon analogs (IC₅₀ = 1.22 μM) .

- Substituents : 8-Fluoro groups reduce potency (IC₅₀ = 3.36 μM vs. 0.58 μM for unsubstituted analogs) by restricting side chain flexibility .

- Cyclic vs. Acyclic Amines : Pyrrolidine-terminated derivatives show superior activity over dimethylamine analogs due to improved binding pocket interactions .

Q. What catalytic strategies enable functionalization of the 3,4-dihydroquinolin-2(1H)-one scaffold?

- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl groups via radical intermediates (e.g., 1,7-enynes with perfluoroalkyl iodides under CO), achieving 65–85% yields and >95% E/Z selectivity .

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization to form novel dihydroquinolinones .

Q. What in vivo models validate the efficacy of this compound derivatives as nNOS inhibitors?

Q. How are chiral derivatives of 3,4-dihydroquinolin-2(1H)-one synthesized and characterized?

Enantiomers are resolved via chiral column chromatography (e.g., Chiralpak AD-H). Stereochemistry is confirmed using optically pure alkylating agents (e.g., (S)-N-Boc-L-homoproline) and X-ray crystallography .

Methodological Considerations

Q. What precautions are critical for handling light-sensitive intermediates?

- Store compounds in amber vials under argon .

- Avoid prolonged exposure to UV/visible light during synthesis .

Q. How are contradictory SAR findings resolved in inhibitor design?

- Case Study : While 8-fluoro substitution reduced nNOS inhibition, introducing flexible linkers (e.g., 3-carbon chains) restored activity, suggesting conformational optimization is key .

- Data Reconciliation : Cross-validate biochemical assays (e.g., IC₅₀) with molecular docking to identify steric clashes or hydrogen-bonding mismatches .

Q. What emerging techniques improve yield in large-scale synthesis?

- Continuous Flow Processes : Enhance efficiency and scalability for industrial production (e.g., automated reactors for N-methylation) .

- Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., Pictet-Spengler reactions) from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.